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molecular formula C10H10N2O3 B8462046 3-Nitro-4-hydroxyphenyl-propionitrile CAS No. 51234-22-1

3-Nitro-4-hydroxyphenyl-propionitrile

Cat. No. B8462046
M. Wt: 206.20 g/mol
InChI Key: GGVUDMNCNFJLTF-UHFFFAOYSA-N
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Patent
US03962452

Procedure details

2-(3-Nitro-4-hydroxyphenyl) propionitrile (38.4 g., 0.2 mole.) was suspended in absolute ethanol (250 ml.) and hydrogenated at 4 atmospheres pressure and room temperature over 10% palladium on charcoal. Hydrogenation was complete in 3.8 hours. The catalyst was removed by filtration. Evaporation of the filtrate yielded 2-(3-amino-4-hydroxyphenyl) propionitrile (17 g.), m.p. 110°C.
Name
2-(3-Nitro-4-hydroxyphenyl) propionitrile
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]([CH3:14])[C:12]#[N:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:11]([CH3:14])[C:12]#[N:13])[CH:7]=[CH:8][C:9]=1[OH:10]

Inputs

Step One
Name
2-(3-Nitro-4-hydroxyphenyl) propionitrile
Quantity
38.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1O)C(C#N)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
3.8 h
Name
Type
product
Smiles
NC=1C=C(C=CC1O)C(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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